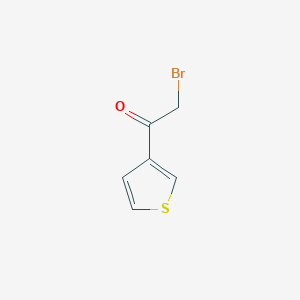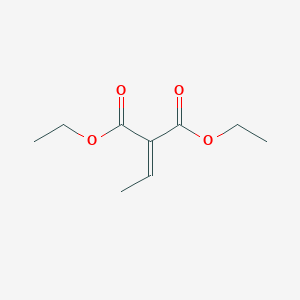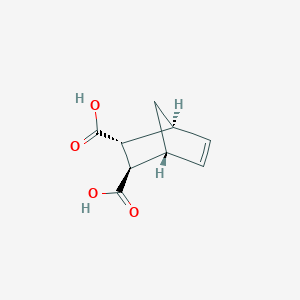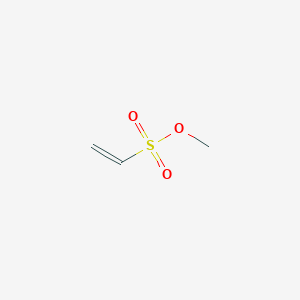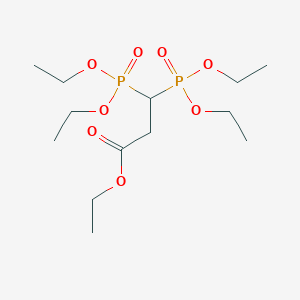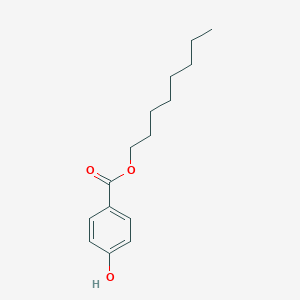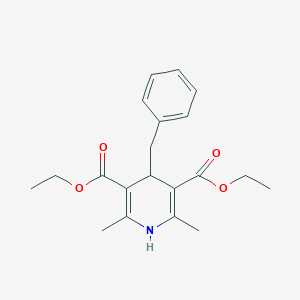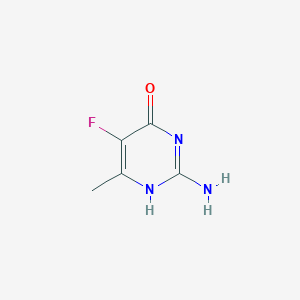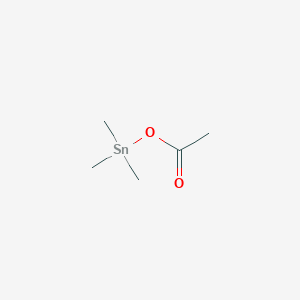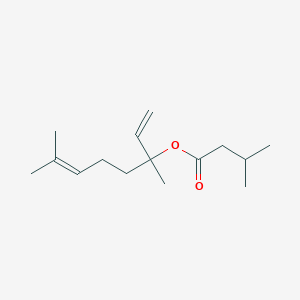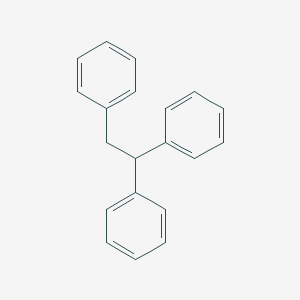![molecular formula C14H12N2 B072424 2-Methyl-1-phenyl-1H-benzo[d]imidazole CAS No. 1484-39-5](/img/structure/B72424.png)
2-Methyl-1-phenyl-1H-benzo[d]imidazole
Overview
Description
“2-Methyl-1-phenyl-1H-benzo[d]imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid . A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes has been introduced .Molecular Structure Analysis
The structure of benzimidazole-based compounds has been confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that appears in the form of tabular crystals . It is highly soluble in water and other polar solvents .Scientific Research Applications
Anticancer Properties : Some derivatives of 2-Methyl-1-phenyl-1H-benzo[d]imidazole have shown potent antiproliferative effects against breast cancer cell lines, with certain compounds exhibiting greater effects than cisplatin, a reference compound in cancer treatment (Karthikeyan et al., 2017). Other derivatives have demonstrated significant antitumor activity against various cancer cell lines, such as A549, MDA-MB-231, A375, and HCT116 (Li et al., 2014).
Antimicrobial and Antitubercular Activity : Some derivatives have shown promising antimicrobial properties against bacteria like Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Salmonella typhosa. They also exhibit antitubercular activity against Mycobacterium tuberculosis (Jadhav et al., 2009). Other studies have identified compounds with significant activity against Mycobacterium tuberculosis and Mycobacterium bovis strains (Gobis et al., 2015).
Non-linear Optical (NLO) Applications : Certain derivatives have been identified as promising candidates for applications in NLO devices due to their significant values of molecular hyperpolarizabilities and microscopic NLO behavior (Manikandan et al., 2019).
Antiviral Properties : Novel series of benzo[d]imidazole-based heterocycles derived from 2-Methyl-1-phenyl-1H-benzo[d]imidazole have been reported to display potent broad-spectrum antiviral activities, including against HIV-1, HCV, and H1N1 (Eldebss et al., 2015).
Antibacterial Properties : Some synthesized derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria (Hanumantappa et al., 2021).
Corrosion Inhibition : Derivatives of 2-Methyl-1-phenyl-1H-benzo[d]imidazole have been studied as corrosion inhibitors for metals in acidic environments, displaying potential as protective agents (Ammal et al., 2018).
Future Directions
properties
IUPAC Name |
2-methyl-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPDVRJFZOSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348645 | |
| Record name | 2-methyl-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenyl-1H-benzo[d]imidazole | |
CAS RN |
1484-39-5 | |
| Record name | 2-methyl-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


